molecular formula C9H6N2O2S B6261662 5-(2-PYRIDINYL)-4-THIAZOLECARBOXYLIC ACID CAS No. 1269469-93-3

5-(2-PYRIDINYL)-4-THIAZOLECARBOXYLIC ACID

Cat. No.: B6261662
CAS No.: 1269469-93-3
M. Wt: 206.2
InChI Key:
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Description

5-(2-Pyridinyl)-4-thiazolecarboxylic acid: is a heterocyclic compound that features a pyridine ring fused to a thiazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-pyridinyl)-4-thiazolecarboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with α-haloketones to form the thiazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as zinc chloride or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These can include continuous flow synthesis techniques, which allow for better control over reaction parameters and higher yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Pyridinyl)-4-thiazolecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, often using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted pyridine or thiazole derivatives with various functional groups.

Scientific Research Applications

5-(2-Pyridinyl)-4-thiazolecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers or catalysts, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-(2-pyridinyl)-4-thiazolecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, while the heterocyclic rings can participate in π-π interactions or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Similar in having a pyridine ring with a carboxylic acid group but lacks the thiazole ring.

    Thiazole-4-carboxylic acid: Contains a thiazole ring with a carboxylic acid group but lacks the pyridine ring.

    5-(2-Pyridinyl)-2-thiazolecarboxylic acid: Similar structure but with the carboxylic acid group at a different position on the thiazole ring.

Uniqueness

5-(2-Pyridinyl)-4-thiazolecarboxylic acid is unique due to the combination of the pyridine and thiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological or chemical activities.

Properties

CAS No.

1269469-93-3

Molecular Formula

C9H6N2O2S

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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